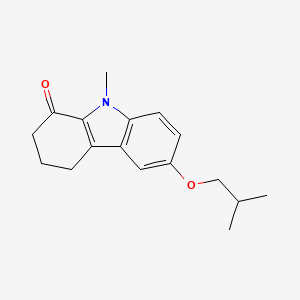

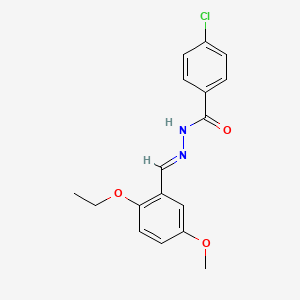

![molecular formula C15H15N3O3S B5604196 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4-ones and their derivatives are significant due to their diverse chemical properties and potential biological activities. These compounds are synthesized through various reactions, including condensation with aromatic aldehydes and furfural, indicating a versatile synthetic route for such complex structures (Elmuradov et al., 2011).

Synthesis Analysis

The synthesis of related compounds involves condensing α,β-unsaturated ketones with cyanothioacetamide, followed by reactions with ethyl chloroacetate, yielding various pyrimidinone and oxazinone derivatives fused with thiophene rings. These steps illustrate the complexity of synthesizing such molecules, which likely applies to our compound of interest (Hossan et al., 2012).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular geometry of similar compounds, revealing folded conformations and intramolecular hydrogen bonding, which are critical for understanding the chemical behavior and reactivity of these molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Investigations into the reactions of amino derivatives under microwave irradiation have shown efficient pathways to synthesize thieno[2,3-d]pyrimidines, indicating the thermal stability and reactivity of the thieno[2,3-d]pyrimidinone framework (Davoodnia et al., 2009).

Physical Properties Analysis

Quantum chemical calculations on related compounds, such as 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, help understand the electronic structure, which directly impacts the physical properties like solubility, melting point, and stability of these molecules (Mamarakhmonov et al., 2014).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4-ones, including their reactivity towards nucleophiles and electrophiles, are influenced by their electronic structure and molecular conformation. Studies on similar compounds have elucidated reaction mechanisms and pathways that likely apply to the compound , offering insights into its reactivity and potential chemical transformations (Yale & Spitzmiller, 1977).

Scientific Research Applications

Microwave Irradiation in Synthesis

The study by Davoodnia et al. (2009) investigates the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines derivatives. This approach highlights the efficient synthesis of compounds that could have potential applications in medicinal chemistry and drug discovery (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial Agents

A series of pyrimidinones and oxazinones derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research by Hossan et al. (2012) indicates the potential of these compounds as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radioligand Imaging

Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study demonstrates the compound's utility in in vivo imaging using positron emission tomography (PET), offering insights into neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Evaluation of Anticonvulsant Agents

Severina et al. (2020) synthesized new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, evaluating them as possible anticonvulsants. The study highlights the potential of these compounds in the treatment of seizures, providing a foundation for further development of anticonvulsant medications (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

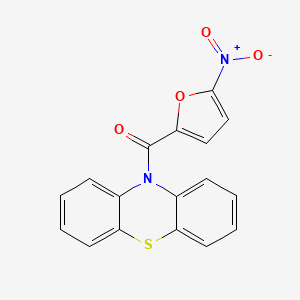

Synthesis of New Heterocyclic Compounds

Kerru et al. (2019) prepared a new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds exhibited potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

properties

IUPAC Name |

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-10(2)22-14-13(9)15(20)18(8-17-14)7-12(19)16-6-11-4-3-5-21-11/h3-5,8H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGLFLGCJZRIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)

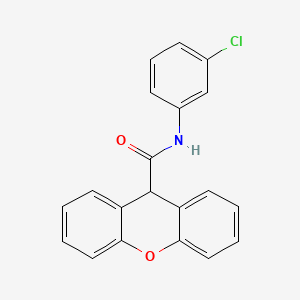

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

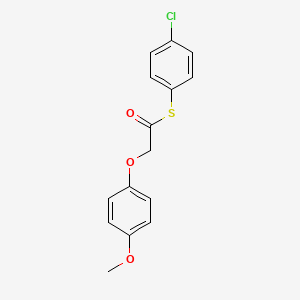

![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)

![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)